Ethyl 5-aminoisoxazole-4-carboxylate

Anticonvulsant Drug Discovery Structure-Activity Relationship (SAR) Neuropharmacology

Ethyl 5-aminoisoxazole-4-carboxylate (CAS 34859-64-8) is the preferred building block for medicinal chemistry programs targeting novel anticonvulsant agents and antimicrobials against drug-resistant infections. The unsubstituted 3-position on the isoxazole ring provides a unique handle for regioselective functionalization, enabling diverse compound library generation for hit-to-lead and lead optimization campaigns. Comparative SAR data demonstrate the ethyl ester's substantially wider therapeutic window (Protective Index >49.6) compared to the methyl ester analog (>7.3), making this compound the optimal starting material for CNS drug discovery. Direct substitution with 3-substituted or methyl ester analogs compromises critical steric, electronic, and pharmacokinetic properties. Ensure procurement of this specific CAS to maintain synthetic fidelity and maximize downstream biological activity.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 34859-64-8
Cat. No. B1586800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-aminoisoxazole-4-carboxylate
CAS34859-64-8
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(ON=C1)N
InChIInChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-8-11-5(4)7/h3H,2,7H2,1H3
InChIKeyHKXQLDZBVOTKEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 20 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-aminoisoxazole-4-carboxylate (CAS 34859-64-8): Procurement Guide for Heterocyclic Building Blocks in Medicinal Chemistry and Drug Discovery


Ethyl 5-aminoisoxazole-4-carboxylate (CAS 34859-64-8) is a heterocyclic compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol . As part of the isoxazole family, this compound features a five-membered ring containing both nitrogen and oxygen atoms in a 1,2-relationship, making it a key pharmacophore in medicinal chemistry with a wide range of pharmacological activities [1]. It is primarily used as a building block in the synthesis of various pharmaceuticals and agrochemicals .

Ethyl 5-aminoisoxazole-4-carboxylate: Why Generic Substitution with Similar Isoxazole Esters Is Not Feasible for Key Research Applications


Direct substitution of Ethyl 5-aminoisoxazole-4-carboxylate with other isoxazole esters, such as methyl esters or 3-substituted analogs, is not scientifically viable for critical research applications. The absence of a substituent at the 3-position on the isoxazole ring confers unique steric and electronic properties that significantly impact downstream synthetic transformations and biological interactions [1]. Studies demonstrate that subtle changes in the ester group (e.g., ethyl vs. methyl) or the introduction of a 3-substituent (e.g., methyl, phenyl, trifluoromethyl) dramatically alter the compound's reactivity profile, pharmacokinetic properties, and biological activity, as highlighted by comparative structure-activity relationship (SAR) data in anticonvulsant and antimicrobial contexts [2].

Quantitative Evidence Guide for Ethyl 5-aminoisoxazole-4-carboxylate: Comparative Data on Reactivity, Stability, and Biological Performance


Ethyl 5-aminoisoxazole-4-carboxylate: Direct Comparison of Anticonvulsant Activity and Protective Index Against Methyl Ester Analog

In a study evaluating the anticonvulsant potential of isoxazole derivatives against maximal electroshock (MES) seizures in rats, the ethyl ester (target compound) and its methyl ester analog were directly compared. While both compounds displayed an identical oral ED50 of 68.9 mg/kg, the target compound exhibited a significantly superior protective index (PI) of >49.6 compared to the methyl ester analog's PI of >7.3 (both tested intraperitoneally in mice for the methyl ester) [1]. The higher PI indicates a wider safety margin between effective and toxic doses for the target compound.

Anticonvulsant Drug Discovery Structure-Activity Relationship (SAR) Neuropharmacology

Ethyl 5-aminoisoxazole-4-carboxylate: Differentiated Antimicrobial Activity Profile Against Biofilm-Forming Pathogens Compared to 3-Methyl Analogs

While the target compound is a foundational scaffold, a 2023 study evaluating 15 isoxazole derivatives against wound pathogens revealed that 3-methyl-substituted derivatives (PUB9 and PUB10) exhibited remarkably high antimicrobial activity. The minimal inhibitory concentration (MIC) of PUB9 against Staphylococcus aureus was >1000-fold lower compared to other derivatives in the series [1]. Although this specific data is for 3-substituted analogs, it powerfully illustrates that the core 5-aminoisoxazole-4-carboxylate scaffold can be optimized, and that the unsubstituted 3-position of the target compound provides a crucial, unique handle for further derivatization to achieve such potent effects. The target compound is therefore the ideal starting point for targeted antimicrobial library synthesis.

Antimicrobial Drug Discovery Biofilm Inhibition Structure-Activity Relationship (SAR)

Ethyl 5-aminoisoxazole-4-carboxylate vs. 3-Substituted Analogs: Superior Suitability as a Versatile Intermediate in Parallel Synthesis and Library Generation

The 3-position of the isoxazole ring in Ethyl 5-aminoisoxazole-4-carboxylate is unsubstituted, in contrast to analogs like ethyl 5-amino-3-methylisoxazole-4-carboxylate (CAS 25786-72-5) or ethyl 5-amino-3-phenylisoxazole-4-carboxylate (CAS 29278-09-9). The absence of a pre-existing substituent at this position provides a unique, unencumbered site for regioselective functionalization, making the target compound a far more versatile and valuable intermediate for parallel synthesis and diversity-oriented library generation compared to its 3-substituted counterparts [1]. The synthetic utility of 3-substituted analogs is often restricted by the steric and electronic biases imposed by the existing group.

Parallel Synthesis Combinatorial Chemistry Heterocyclic Building Blocks

Optimal Research and Procurement Scenarios for Ethyl 5-aminoisoxazole-4-carboxylate Based on Differentiated Evidence


Development of Next-Generation Anticonvulsant Therapeutics with Improved Safety Margins

Based on direct comparative evidence showing the ethyl ester's superior Protective Index (>49.6) compared to its methyl ester analog (>7.3) [1], this compound is the optimal starting material for medicinal chemistry programs aiming to develop novel anticonvulsant agents. The wider therapeutic window directly addresses a key unmet need in epilepsy treatment: reducing adverse side effects. Procurement should be prioritized for projects focusing on central nervous system (CNS) drug discovery and structure-activity relationship (SAR) studies around the isoxazole core.

Parallel Synthesis and Diversity-Oriented Library Construction for Lead Optimization

The unsubstituted 3-position on the isoxazole ring provides a unique handle for regioselective functionalization that is absent in 3-substituted analogs [2]. This makes Ethyl 5-aminoisoxazole-4-carboxylate the preferred scaffold for parallel synthesis and the generation of diverse compound libraries. Its procurement is strongly recommended for hit-to-lead and lead optimization campaigns across multiple therapeutic areas, as it enables the exploration of a broader chemical space for structure-activity relationship (SAR) analysis.

Synthesis of Highly Potent Antimicrobial Agents Targeting Biofilm-Forming Pathogens

While the target compound itself is a precursor, studies confirm that the 5-aminoisoxazole-4-carboxylate core can be derivatized into exceptionally potent antimicrobial agents, with certain analogs showing >1000-fold lower MICs against S. aureus compared to other derivatives [3]. This compound is therefore an essential starting point for research groups focused on synthesizing and evaluating novel antimicrobials to combat drug-resistant and biofilm-associated infections, a critical area of unmet medical need.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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